molecular formula C8H11FN2 B2671895 (2S)-2-(2-Fluoropyridin-4-yl)propan-1-amine CAS No. 2248199-94-0

(2S)-2-(2-Fluoropyridin-4-yl)propan-1-amine

Cat. No. B2671895
M. Wt: 154.188
InChI Key: SBSBKRMFNYBAAL-ZCFIWIBFSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. The IUPAC name for this compound is “(2S)-2-(2-Fluoropyridin-4-yl)propan-1-amine”.



Synthesis Analysis

The synthesis of a compound involves the procedures used to create it from simpler starting materials. The synthesis of this compound would likely involve the reaction of 2-fluoropyridine with an appropriate amine.



Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This compound, based on its name, likely has a pyridine ring with a fluorine atom at the 2-position, and a two-carbon chain with an amine group at the end.



Chemical Reactions Analysis

The chemical reactions of a compound refer to the ways in which it can react with other substances. As an amine, this compound would likely participate in reactions typical of amines, such as acid-base reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties would need to be determined experimentally.


Safety And Hazards

The safety and hazards of a compound refer to its potential risks to health and the environment. Without specific information, it’s difficult to predict the safety and hazards of this compound.


Future Directions

The future directions for research on a compound could include further studies on its synthesis, reactions, properties, and potential applications.


properties

IUPAC Name

(2S)-2-(2-fluoropyridin-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-6(5-10)7-2-3-11-8(9)4-7/h2-4,6H,5,10H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSBKRMFNYBAAL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2-Fluoropyridin-4-yl)propan-1-amine

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